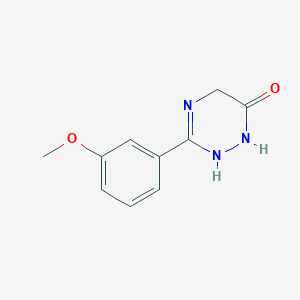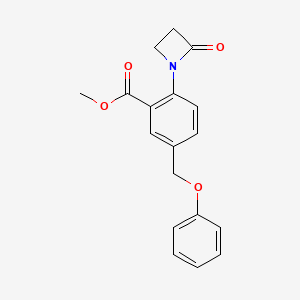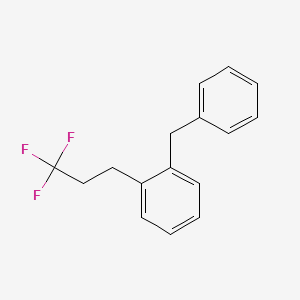
1-Benzyl-2-(3,3,3-trifluoropropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-(3,3,3-trifluoropropyl)benzene is an organic compound characterized by a benzene ring substituted with a benzyl group and a trifluoropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(3,3,3-trifluoropropyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Bromination: Free radical bromination at the benzylic position using N-bromosuccinimide (NBS) is another common reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or water.
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzyl alcohols or halides.
Bromination: Benzylic bromides.
Applications De Recherche Scientifique
1-Benzyl-2-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-(3,3,3-trifluoropropyl)benzene involves its interaction with various molecular targets. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The benzylic position’s reactivity is attributed to the resonance stabilization of the intermediate carbocation .
Comparaison Avec Des Composés Similaires
1-Benzyl-2-(3,3,3-trifluoropropyl)benzene can be compared to other benzene derivatives such as:
- 1-Chloro-2-(3,3,3-trifluoropropyl)benzene
- 1-Bromo-2-(3,3,3-trifluoropropyl)benzene
- 1-Methyl-2-(3,3,3-trifluoropropyl)benzene
These compounds share similar structural features but differ in their substituents, which can significantly impact their reactivity and applications .
Propriétés
Numéro CAS |
80611-69-4 |
|---|---|
Formule moléculaire |
C16H15F3 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
1-benzyl-2-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C16H15F3/c17-16(18,19)11-10-14-8-4-5-9-15(14)12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Clé InChI |
JZSFJTKBHATJOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=CC=C2CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


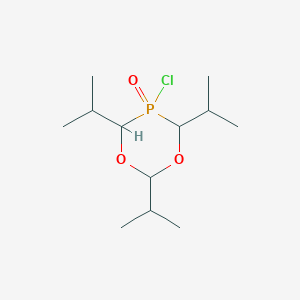
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-](/img/structure/B14411876.png)

![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
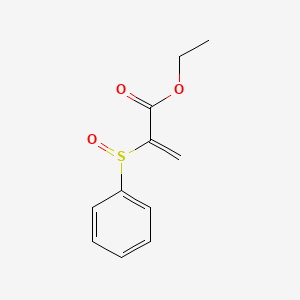
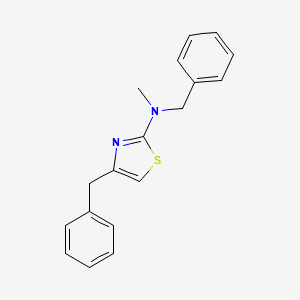
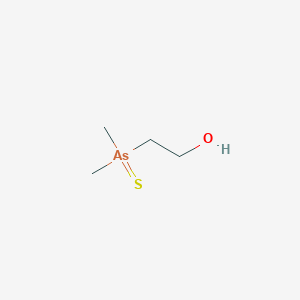
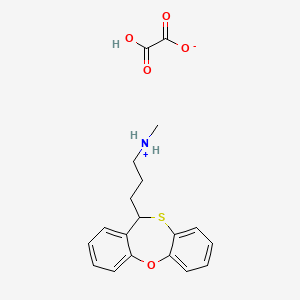
![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)

![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
